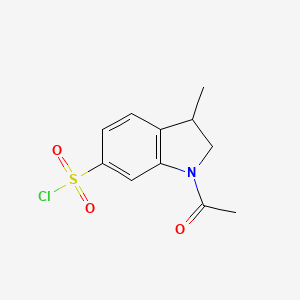

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

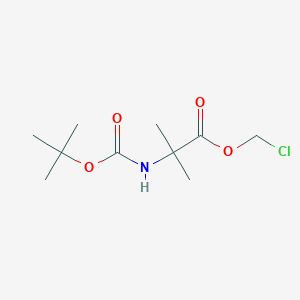

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is an organic compound . It belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is1S/C11H12ClNO3S/c1-7-6-13 (8 (2)14)11-5-9 (17 (12,15)16)3-4-10 (7)11/h3-5,7H,6H2,1-2H3 . Physical and Chemical Properties Analysis

The molecular weight of this compound is 273.74 . Other physical and chemical properties such as melting point, FT-IR, 1H-NMR, and ESI-MS are not available for this specific compound but are available for similar compounds .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The sulfenylation of pyrroles and indoles has been observed to be successful with certain 1-substituents, facilitating the synthesis of tri and tetrasubstituted pyrroles and disubstituted indoles. These reactions underscore the utility of sulfonyl chloride derivatives in obtaining complex indole structures (H. M. Gilow et al., 1991).

- Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid in acetonitrile has been developed, showcasing a clean and operationally simple protocol for synthesizing corresponding sulfonyl chlorides, further demonstrating the versatility of sulfonyl chloride derivatives in chemical synthesis (T. Janosik et al., 2006).

Biological Applications

- O- and N-Substituted derivatives of planetol bearing sulfamoyl and acetamoyl groups have shown various biological activities, including cholinesterase inhibition and moderate antibacterial properties. This research highlights the potential of sulfonyl chloride derivatives in developing bioactive compounds (M. Irshad et al., 2014).

- Discovery and development of novel serotonin receptor antagonists for potential treatment of cognitive disorders further illustrate the application of sulfonyl chloride derivatives in medicinal chemistry, showcasing their role in synthesizing compounds with significant biological activities (R. Nirogi et al., 2017).

Novel Compounds and Synthetic Approaches

- The synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach demonstrates the innovative use of sulfonyl chloride derivatives in creating compounds with potential antiviral and anticancer properties (S. López et al., 2017).

- Metal- and base-free syntheses of aryl/alkylthioindoles highlight an iodine-catalyzed process for efficient sulfenylation of indoles, showing the potential of sulfonyl chloride derivatives in facilitating novel synthetic pathways (G. Kumaraswamy et al., 2015).

Orientations Futures

The future directions for the study of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride could include detailed investigations into its synthesis, chemical reactions, mechanism of action, and biological activities. Given the biological significance of indole derivatives , this compound may also hold potential for the development of new therapeutic agents.

Propriétés

IUPAC Name |

1-acetyl-3-methyl-2,3-dihydroindole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJGSPXTYMSAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate](/img/structure/B2775018.png)

![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)

![4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2775027.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-2,2-dimethylmorpholine](/img/structure/B2775031.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2775033.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2775037.png)

![2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid](/img/structure/B2775038.png)

![2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775040.png)

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2775041.png)